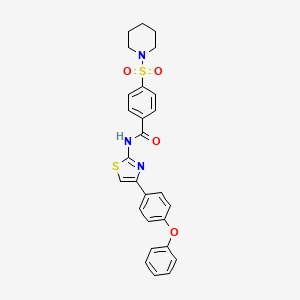

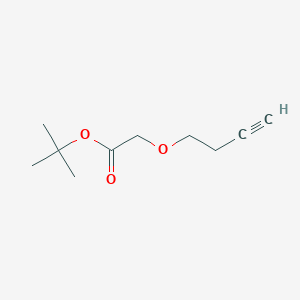

Tert-butyl 2-but-3-ynoxyacetate

Overview

Description

Tert-butyl 2-but-3-ynoxyacetate is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group, an alkyne group, and an ester functional group

Mechanism of Action

Target of Action

Tert-butyl 2-but-3-ynoxyacetate is a chemical compound that is used in various scientific research applications. Its primary targets are typically organic molecules, particularly those with carboxylic acid and alcohol functional groups . These functional groups are prevalent in many biochemical processes, making them key targets for modification.

Mode of Action

The compound interacts with its targets through a process known as tert-butylation . This process involves the addition of a tert-butyl group to the target molecule, which can alter the molecule’s properties and behavior. For instance, the tert-butyl group can serve as a protecting group for carboxylic acids and alcohols, shielding these functional groups from reactions .

Biochemical Pathways

The addition of a tert-butyl group can affect various biochemical pathways. For instance, the tert-butyl group is known for its unique reactivity pattern, which can influence chemical transformations and biosynthetic and biodegradation pathways . The compound’s ability to protect sensitive functional groups can also impact the efficiency and selectivity of multistep synthetic procedures .

Result of Action

The result of this compound’s action can vary depending on the specific target and context. For instance, in the case of carboxylic acids and alcohols, the addition of a tert-butyl group can protect these functional groups from reactions, allowing for more controlled and selective chemical transformations . This can be particularly useful in the synthesis of complex organic molecules and biopolymers .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other reagents, the pH, temperature, and solvent can all impact the compound’s reactivity and the outcome of its interactions with its targets . Therefore, careful consideration of these factors is crucial when using this compound in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl 2-but-3-ynoxyacetate can be synthesized through several methods. One common approach involves the esterification of 2-but-3-ynoxyacetic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified by distillation or recrystallization .

Another method involves the use of tert-butyl hydroperoxide and benzyl cyanide under metal-free conditions. This method is efficient and provides a high yield of the desired ester .

Industrial Production Methods

In industrial settings, the production of tert-butyl esters often employs flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes . The use of microreactors allows for better control over reaction conditions and can lead to higher yields and purities.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-but-3-ynoxyacetate undergoes various chemical reactions, including:

Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.

Reduction: The alkyne group can be reduced to alkenes or alkanes using hydrogenation or other reducing agents.

Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).

Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is often used for hydrogenation reactions.

Substitution: Ammonia (NH3) or primary amines can be used for the formation of amides.

Major Products

Oxidation: Diketones or carboxylic acids.

Reduction: Alkenes or alkanes.

Substitution: Amides or other esters.

Scientific Research Applications

Tert-butyl 2-but-3-ynoxyacetate has several applications in scientific research:

Properties

IUPAC Name |

tert-butyl 2-but-3-ynoxyacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O3/c1-5-6-7-12-8-9(11)13-10(2,3)4/h1H,6-8H2,2-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZPJSKHIKPHCQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)COCCC#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[(1-methylpiperidin-4-yl)methyl]-N-[2-(methylsulfanyl)phenyl]ethanediamide](/img/structure/B2424538.png)

![3-(dimethylamino)-N-ethyl-N-({imidazo[1,2-a]pyridin-3-yl}methyl)benzamide](/img/structure/B2424545.png)

![3,5-dimethoxy-N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2424550.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2424551.png)

![5-Methyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2424559.png)